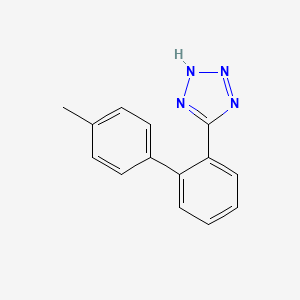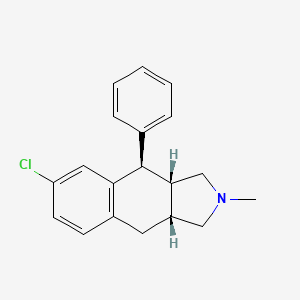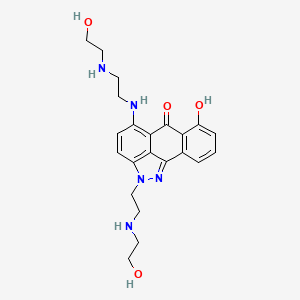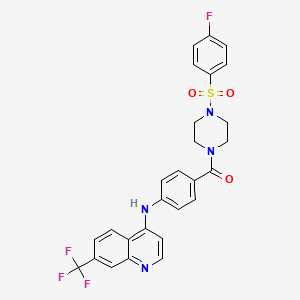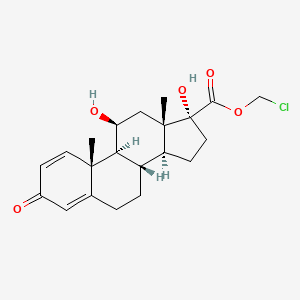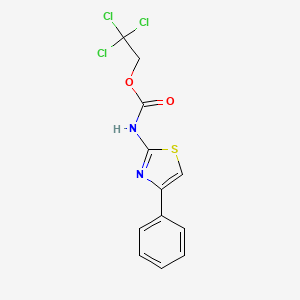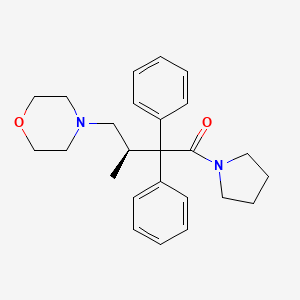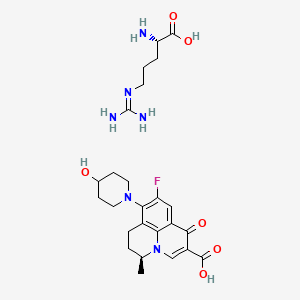![molecular formula C17H16F6N2O2 B1675225 6-[(2R,5R)-2-methyl-5-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-4-(trifluoromethyl)-1,2-dihydroquinolin-2-one CAS No. 847235-85-2](/img/structure/B1675225.png)
6-[(2R,5R)-2-methyl-5-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-4-(trifluoromethyl)-1,2-dihydroquinolin-2-one
Vue d'ensemble
Description
LGD2941 is a non-steroidal, selective androgen receptor modulator developed jointly by Ligand Pharmaceuticals and TAP. This compound is designed to selectively modulate the activity of the androgen receptor in different tissues, providing a wide range of opportunities for the treatment of various diseases and disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of LGD2941 involves multiple steps, starting with the preparation of the core quinoline structure. The key intermediate, 6-(bis-(2,2,2-trifluoroethyl)amino)-4-trifluoromethyl-1H-quinolin-2-one, is synthesized through a series of reactions including nucleophilic substitution and cyclization .
Industrial Production Methods
Industrial production of LGD2941 follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-yield reactions and efficient purification techniques to ensure the compound’s purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
LGD2941 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert LGD2941 into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of the quinoline ring, which can be further utilized in different applications .
Applications De Recherche Scientifique
LGD2941 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying selective androgen receptor modulators.
Biology: Investigated for its effects on androgen receptor activity in different tissues.
Medicine: Explored for potential treatments of osteoporosis, hypogonadism, and muscle wasting disorders.
Industry: Utilized in the development of new therapeutic agents and performance-enhancing drugs
Mécanisme D'action
LGD2941 selectively modulates the activity of the androgen receptor in different tissues. It acts as an agonist or antagonist depending on the tissue type, thereby providing targeted therapeutic effects. The molecular targets include the androgen receptor, and the pathways involved are related to androgen signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
LGD2226: Another selective androgen receptor modulator with similar properties.
LGD3303: Known for its hypermyoanabolic and hyperosteoanabolic properties.
RAD140: A selective androgen receptor modulator with potent anabolic effects.
Uniqueness
LGD2941 stands out due to its improved bioavailability and tissue-selective activity, making it a promising candidate for therapeutic applications .
Propriétés
| LGD2941 selectively modulates the activity of the androgen receptor (AR) in different tissues. | |
Numéro CAS |
847235-85-2 |
Formule moléculaire |
C17H16F6N2O2 |
Poids moléculaire |
394.31 g/mol |
Nom IUPAC |
6-[(2R,5R)-2-methyl-5-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-4-(trifluoromethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C17H16F6N2O2/c1-8-2-5-13(15(27)17(21,22)23)25(8)9-3-4-12-10(6-9)11(16(18,19)20)7-14(26)24-12/h3-4,6-8,13,15,27H,2,5H2,1H3,(H,24,26)/t8-,13-,15-/m1/s1 |
Clé InChI |
HWLLYFXDDGGHOE-BCSUUIJWSA-N |
SMILES isomérique |
C[C@@H]1CC[C@@H](N1C2=CC3=C(C=C2)NC(=O)C=C3C(F)(F)F)[C@H](C(F)(F)F)O |
SMILES |
CC1CCC(N1C2=CC3=C(C=C2)NC(=O)C=C3C(F)(F)F)C(C(F)(F)F)O |
SMILES canonique |
CC1CCC(N1C2=CC3=C(C=C2)NC(=O)C=C3C(F)(F)F)C(C(F)(F)F)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
6-(2-methyl-5-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-1-yl)-4-trifluoromethylquinolin-2(1H)-one LGD 2941 LGD-2941 LGD2941 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,8R)-5-[2-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-3,4,6-triazatricyclo[6.3.0.02,6]undeca-2,4-diene](/img/structure/B1675142.png)


